(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic hybrid molecule featuring a benzimidazole moiety linked to a pyrrolidine ring via a methanone bridge, which is further connected to a 2-methylthiazole group. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition, antimicrobial effects, and corrosion inhibition. The benzimidazole core contributes to aromatic stacking and hydrogen bonding, while the pyrrolidine-thiazole arrangement may enhance solubility and target specificity .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-18-14(9-22-11)16(21)19-7-6-12(8-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,9-10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYAPUNGYXMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with pyrrolidine and thiazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Pyrrolidinyl Methanone Derivatives
- Example Compound: (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone (CAS: 504413-35-8) Structural Similarity: 0.52 (based on Tanimoto coefficient analysis) . Key Differences:
- Substitution of the thiazole ring with a pyrimidine-imidazole system.
- Presence of a methylamino group on the pyrrolidine vs. benzimidazole in the target compound. Functional Implications:
- The pyrimidine-imidazole system may enhance kinase inhibition (e.g., JAK-STAT pathway targeting), while the thiazole in the target compound could improve metabolic stability .
2.2. Benzimidazole-Thiazole Hybrids
- Example Compound : 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one .
- Key Differences :
- Pyrrolidin-2-one (lactam) ring vs. pyrrolidine in the target compound.
- Naphthalene substituent on the thiazole vs. methyl group in the target.
- Functional Implications :
- The naphthalene group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility compared to the methyl-substituted thiazole .
2.3. Benzimidazole Methanone Derivatives
- Example Compound: (1H-Benzo[d]imidazol-1-yl)(2-chloro-4-nitrophenyl)methanone (CAS: 303136-48-3) . Key Differences:
- Lacks the pyrrolidine-thiazole system; instead, a chloro-nitro phenyl group is attached directly to the methanone. Functional Implications:
- The electron-withdrawing nitro group may enhance electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the pyrrolidine-thiazole system in the target compound likely prioritizes target-specific interactions .
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that combines a benzo[d]imidazole moiety with a pyrrolidine ring and a thiazole derivative. This structural composition suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , and it features several notable structural components:
- Benzimidazole Moiety : Known for its role as a pharmacophore in various bioactive compounds, particularly in cancer therapy.
- Pyrrolidine Ring : Often associated with enhancing biological activity through its ability to interact with various biological targets.
- Thiazole Group : Contributes to the compound's potential antimicrobial and anticancer activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Compounds containing benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies on similar benzimidazole derivatives have shown significant activity against various cancer cell lines, suggesting that this compound could exhibit similar effects through kinase inhibition or other mechanisms.
2. Antimicrobial Properties
The presence of thiazole and benzimidazole moieties suggests potential antimicrobial activity. Thiazole derivatives are known to possess antibacterial properties, particularly against Gram-positive bacteria. Preliminary studies on related compounds indicate that they can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Further investigation into the specific antimicrobial efficacy of this compound is warranted.
The proposed mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit various kinases involved in signaling pathways critical for cell proliferation and survival.
- Microtubule Disruption : Some benzimidazole derivatives are known to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Research Findings
Recent studies have focused on understanding the structure-activity relationships (SAR) of similar compounds to predict the biological activity of this compound. Computational methods such as molecular docking simulations have been employed to assess binding affinities to target proteins.
Case Studies
Several case studies highlight the importance of structural modifications in enhancing biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzimidazole + Thiazole | Anticancer |
| Compound B | Benzimidazole + Pyrrolidine | Antimicrobial |
| Compound C | Thiazole + Pyridine | Antiviral |
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR verify pyrrolidine-benzoimidazole connectivity and thiazole methyl substitution (e.g., δ ~2.5 ppm for CH-thiazole) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the pyrrolidine-thiazole scaffold, critical for structure-activity relationship (SAR) studies .
How do solvent polarity and temperature influence molecular interactions in solution?
Advanced Physicochemical Analysis
Thermo-acoustical studies (e.g., ultrasonic velocity, density, viscosity) in solvents like DMSO or DMF reveal:
- Solvation Effects : Higher ultrasonic velocity in DMSO indicates stronger dipole-dipole interactions vs. DMF, impacting solubility .
- Temperature Dependence : Increasing temperature reduces solvent viscosity, enhancing diffusion rates but potentially destabilizing hydrogen bonds .
- Hildebrand Solubility Parameters : Predict miscibility and aggregation behavior in drug formulation .
What in vitro assays evaluate its biological activity, and how are they designed?
Q. Basic Biological Screening
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antiproliferative Assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., PC-3, melanoma) with IC calculations .
- Tubulin Polymerization Inhibition : Fluorescence-based assays monitor microtubule dynamics using purified tubulin .
How are structure-activity relationship (SAR) studies conducted to improve potency?
Q. Advanced SAR Strategies
- Scaffold Modification : Replace thiazole with oxazole or pyridine to alter electron density and binding affinity .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO) on benzoimidazole to enhance π-π stacking with target proteins .
- Crystallographic Validation : Co-crystal structures with tubulin (PDB: 5J2T) guide residue-specific interactions (e.g., Lys254 hydrogen bonding) .
How can contradictions in biological activity data across studies be resolved?
Q. Data Contradiction Analysis
- Assay Reprodubility : Validate protocols using positive controls (e.g., paclitaxel for tubulin assays) and standardized cell lines .
- Solvent Artifacts : Test DMSO vs. saline solubility to rule out solvent-induced cytotoxicity .
- Metabolic Stability : LC-MS/MS quantifies compound degradation in cell media, ensuring observed activity reflects the parent molecule .
What computational tools predict pharmacokinetic properties and toxicity?
Q. Advanced ADMET Profiling
- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability and plasma protein binding .
- QSAR Models : Predict CYP450 inhibition (e.g., CYP3A4) and hERG channel liability using topological descriptors .
- In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
